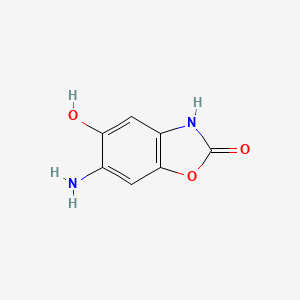![molecular formula C10H12N4 B13082274 1-[(6-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13082274.png)
1-[(6-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(6-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that features both pyridine and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both pyridine and pyrazole moieties in its structure allows for diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(6-methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone with hydrazine hydrate in the presence of dimethylacetamide . This reaction proceeds via cyclization to form the pyrazole ring.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(6-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using hydrogen peroxide in the presence of cobalt (II) complexes.
Substitution: It can undergo substitution reactions, particularly at the pyrazole ring, with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and cobalt (II) complexes are commonly used for oxidation reactions.
Substitution: Electrophiles such as alkyl halides can be used for substitution reactions under basic conditions.
Major Products Formed:
Oxidation: The major products include oxidized derivatives of the original compound.
Substitution: Substituted pyrazole derivatives are formed as major products.
Applications De Recherche Scientifique
1-[(6-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Industry: The compound can be used in the synthesis of more complex molecules and materials.
Mécanisme D'action
The mechanism of action of 1-[(6-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, as a PDE10A inhibitor, it binds to the enzyme’s active site, inhibiting its activity and thereby modulating neurotransmitter levels in the brain . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Quinolinyl-pyrazoles: These compounds share a similar structure but have a quinoline ring instead of a pyridine ring.
Pyrazole-based ligands: These ligands are used in coordination chemistry and share the pyrazole moiety with the compound .
Uniqueness: 1-[(6-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine is unique due to the presence of both pyridine and pyrazole rings, which confer distinct chemical reactivity and biological activity. Its ability to act as a ligand and its potential pharmacological applications make it a compound of significant interest.
Propriétés
Formule moléculaire |
C10H12N4 |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
1-[(6-methylpyridin-2-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H12N4/c1-8-3-2-4-10(13-8)7-14-6-9(11)5-12-14/h2-6H,7,11H2,1H3 |
Clé InChI |
GUDNHZVCFGQLBK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)CN2C=C(C=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13082217.png)
![(1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13082218.png)
![3-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane](/img/structure/B13082231.png)



![1-{[(2-Bromo-4-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B13082247.png)


![3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13082270.png)

